molecular formula C8H11NO3S B3058241 Ethanol,2-[(2-aminophenyl)sulfonyl]- CAS No. 88571-24-8

Ethanol,2-[(2-aminophenyl)sulfonyl]-

Cat. No.: B3058241
CAS No.: 88571-24-8
M. Wt: 201.25 g/mol
InChI Key: FGJSJUYBQKAJKT-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-aminophenyl)sulfonyl]- is an organic compound with the molecular formula C8H11NO3S. It is known for its solubility in water and various organic solvents. This compound is utilized in organic synthesis and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(2-aminophenyl)sulfonyl]- typically involves the reaction of sulfonyl chloride with 2-aminobenzyl alcohol under basic conditions. The reaction can be optimized based on specific research requirements .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pH control to facilitate the reaction efficiently .

Types of Reactions:

    Oxidation: Ethanol, 2-[(2-aminophenyl)sulfonyl]- can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines .

Scientific Research Applications

Ethanol, 2-[(2-aminophenyl)sulfonyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-[(2-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of various products depending on the reaction conditions. The pathways involved include nucleophilic substitution and electrophilic addition .

Comparison with Similar Compounds

  • Ethanol, 2-[(4-aminophenyl)sulfonyl]-
  • Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Comparison: Ethanol, 2-[(2-aminophenyl)sulfonyl]- is unique due to the position of the amino group on the benzene ring. This positional difference can influence the reactivity and properties of the compound. For instance, the 2-position amino group may result in different steric and electronic effects compared to the 3- or 4-position .

Properties

IUPAC Name

2-(2-aminophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJSJUYBQKAJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548846
Record name 2-(2-Aminobenzene-1-sulfonyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88571-24-8
Record name 2-[(2-Aminophenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88571-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminobenzene-1-sulfonyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[(2-aminophenyl)sulfonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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